1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE
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Overview
Description
1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE is a complex organic compound that features a furan ring, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonyl group can produce the corresponding sulfide .
Scientific Research Applications
1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(FURAN-2-YL)-6-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]PYRROLIDIN-2-ONE: Shares the furan ring but differs in the presence of a tetrahydroquinoline ring.
1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE: Similar structure but includes a piperazine ring instead of a piperidine ring.
Uniqueness
1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE is unique due to its combination of the furan, oxazole, and piperidine rings, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-7-9-15(10-8-14)26(22,23)18-19(21-11-3-2-4-12-21)25-17(20-18)16-6-5-13-24-16/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBSGFRYGUNCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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